



# Application Notes and Protocols: 31hP for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**31hP** is an asymmetric A³-lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA).[1][2] Its structure is optimized for biodegradability and efficient in vivo performance.[3][4] Lipid nanoparticles formulated with **31hP** have demonstrated high stability and efficacy in hepatic mRNA delivery and gene editing, surpassing previous generations of delivery lipids such as MC3 and SM-102 in preclinical models.[5] These characteristics make **31hP** a promising candidate for the development of mRNA-based therapeutics and vaccines.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **31hP**-formulated lipid nanoparticles (**31hP** LNPs) from preclinical studies.

Table 1: Physicochemical Properties of **31hP** LNPs[6]



| Parameter                  | Value      |
|----------------------------|------------|
| Size (Diameter)            | ~80-100 nm |
| Polydispersity Index (PDI) | < 0.2      |
| Encapsulation Efficiency   | > 90%      |
| рКа                        | ~6.8       |

Table 2: Preclinical Dosage of 31hP LNPs for mRNA Delivery in Mice

| Administration<br>Route | mRNA Dose      | Application                                          | Reference |
|-------------------------|----------------|------------------------------------------------------|-----------|
| Intramuscular (i.m.)    | 2 μg per mouse | mLuc expression,<br>SARS-CoV-2 Spike<br>mRNA vaccine | [3][6]    |
| Intravenous (i.v.)      | 0.1 mg/kg      | mLuc expression                                      | [4]       |

## **Experimental Protocols**

## Protocol 1: Formulation of 31hP Lipid Nanoparticles (LNPs)

This protocol describes the formulation of **31hP** LNPs encapsulating mRNA using microfluidic mixing.[3][6]

#### Materials:

- **31hP** (ionizable lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)



- mRNA (e.g., encoding luciferase or a target antigen)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Lipid Stock Preparation: Prepare a stock solution of the lipids (**31hP**, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a molar ratio of 50:10:38.5:1.5.
- mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).
- · Microfluidic Mixing:
  - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
  - Pump the two solutions through the microfluidic mixing device to allow for the selfassembly of LNPs.
- Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
- Concentration and Sterilization: Concentrate the LNP suspension using an appropriate method (e.g., ultrafiltration) and sterilize by passing through a 0.22 μm filter.
- Characterization:
  - Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
  - Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).



### **Protocol 2: In Vivo mRNA Delivery in Mice**

This protocol outlines the administration of **31hP** LNPs to mice for evaluating mRNA expression.

#### Materials:

- **31hP** LNPs encapsulating reporter mRNA (e.g., firefly luciferase)
- Mice (e.g., C57BL/6)
- D-luciferin (for luciferase expression imaging)
- In vivo imaging system (IVIS)

#### Procedure:

Intramuscular (i.m.) Administration:[3][6]

- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- Inject 2 µg of mLuc-loaded LNPs intramuscularly into the hind limb of each mouse.
- At 4 hours post-injection, administer D-luciferin intraperitoneally at a dose of 150 mg/kg.
- After 10-15 minutes, image the mice using an in vivo imaging system to quantify luciferase expression at the injection site and in other organs like the liver.

#### Intravenous (i.v.) Administration:[4]

- Administer mLuc-loaded LNPs to mice via intravenous injection at a dose of 0.1 mg/kg.
- At 4 hours post-treatment, prepare a fresh 15 mg/mL stock solution of D-luciferin in DPBS.
- Administer the D-luciferin solution intraperitoneally at a dose of 100 mg/kg.[3]
- Image the mice using an in vivo imaging system to quantify whole-body luciferase expression.



## Visualizations Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of **31hP** LNPs for mRNA delivery.

Proposed Mechanism of 31hP LNP Cellular Uptake and mRNA Release





Click to download full resolution via product page

Caption: Proposed mechanism of **31hP** LNP-mediated mRNA delivery.

## **Experimental Workflow**

The diagram below outlines the general workflow for evaluating **31hP** LNPs in preclinical studies.

#### Preclinical Evaluation Workflow for 31hP LNPs





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of **31hP** LNPs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 31hPLNP |DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 31hP for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575651#31hp-dosage-and-administrationguidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com